3,5-Dichloroisothiazole-4-carbonitrile

Palladium catalysis Cross-coupling Isothiazole functionalization

Regiochemical inconsistency in cross-coupling reactions wastes time and increases purification costs. 3,5-Dichloroisothiazole-4-carbonitrile (CAS 2120-82-3) solves this with exclusive C-5 selectivity in Suzuki-Miyaura couplings. - **Controlled Reactivity**: Undergoes C-5 coupling only; retains C-3 Cl for sequential diversification (GPR120 agonist programs). - **Versatile Applications**: Dual fungicidal (Magnaporthe oryzae) & selective herbicidal scaffold; converts to 5-OH derivative for O-functionalization. - **Supply Certainty**: BenchChem stocks this dichloro analog - avoid the over-reactive dibromo (CAS 3878-07-7) that generates side products.

Molecular Formula C4Cl2N2S
Molecular Weight 179.03 g/mol
CAS No. 2120-82-3
Cat. No. B127508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloroisothiazole-4-carbonitrile
CAS2120-82-3
Synonyms3,5-Dichloro-4-isothiazolecarbonitrile;  3,5-Dichloro-4-cyanoisothiazole;  4-Cyano-3,5-dichloroisothiazole;  NSC 202750
Molecular FormulaC4Cl2N2S
Molecular Weight179.03 g/mol
Structural Identifiers
SMILESC(#N)C1=C(SN=C1Cl)Cl
InChIInChI=1S/C4Cl2N2S/c5-3-2(1-7)4(6)9-8-3
InChIKeyRUNARDFVMLWILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloroisothiazole-4-carbonitrile: Identity & Sourcing


3,5-Dichloroisothiazole-4-carbonitrile (CAS 2120-82-3), with molecular formula C₄Cl₂N₂S and molecular weight 179.03 g/mol, is a white to yellow solid characterized by a 1,2-thiazole heterocyclic core with chlorine atoms at the 3- and 5-positions and a nitrile group at the 4-position . Its computed logP of 2.6 and topological polar surface area of 64.9 Ų define its physicochemical profile for partition-based and permeability-dependent applications . The compound serves as a bifunctional biocide with demonstrated fungicidal and selective herbicidal activities, while its regiochemically differentiated halogen substitution enables predictable and selective derivatization in cross-coupling reactions .

Regioselective C-5 Suzuki
Exclusive C-5 coupling enables sequential derivatization strategies
Orthogonal Halogen Handles
C-5 and C-3 chlorine atoms allow stepwise functionalization without protecting groups
Reported Biocidal Activity
Fungicidal and herbicidal context; data to verify for specific programs

Why 3,5-Dichloroisothiazole-4-carbonitrile Cannot Be Replaced by Generics


Substituting 3,5-dichloroisothiazole-4-carbonitrile with closely related isothiazole-4-carbonitriles introduces unacceptable variability in reaction outcomes and downstream functional performance. The unsubstituted isothiazole-4-carbonitrile (CAS 3912-37-6) lacks the halogen handles required for regioselective cross-coupling and cannot undergo the same transformations [1]. The dibromo analog, 3,5-dibromoisothiazole-4-carbonitrile (CAS 3878-07-7), exhibits significantly higher reactivity that can lead to over-reaction, side-product formation, and altered regiochemical outcomes, particularly in Stille, Negishi, and Sonogashira couplings where it participates effectively while the dichloro compound does not [2]. Additionally, regioisomeric 2-chlorothiazole-4-carbonitrile derivatives, generated in low yields (7-18%) under alternative conditions, fail to deliver the high yields and exclusive C-5 selectivity characteristic of the target compound's Suzuki coupling . These mechanistic and selectivity differences directly translate to procurement risk: using an incorrect analog can compromise synthetic route reproducibility, increase purification burden, and undermine biological activity profiles of final products.

Isothiazole-4-carbonitrile (CAS 3912-37-6)
Lacks halogen handles for regioselective coupling; may not support sequential derivatization.
3,5-Dibromoisothiazole-4-carbonitrile
Higher reactivity may lead to over-reaction, side-product formation, and altered regiochemical outcomes in couplings.
2-Chlorothiazole-4-carbonitrile regioisomer
Low yields (7–18%) and poor C-5 selectivity may compromise synthetic route reproducibility.

3,5-Dichloroisothiazole-4-carbonitrile: Comparator-Driven Evidence


Suzuki Coupling Regioselectivity: Dichloro vs. Dibromo Analog

3,5-Dichloroisothiazole-4-carbonitrile undergoes regiospecific Suzuki coupling exclusively at the C-5 position when reacted with aryl- and methylboronic acids, yielding 3-chloro-5-(aryl/methyl)-isothiazole-4-carbonitriles in high yields [1]. The regiospecificity is maintained with the dibromo analog, 3,5-dibromoisothiazole-4-carbonitrile, which yields exclusively 3-bromo-5-phenylisothiazole-4-carbonitrile [2]. However, the dichloro compound provides a balanced reactivity profile that avoids the over-reactivity of the dibromo analog, which participates effectively in Stille, Negishi, and Sonogashira couplings where the dichloro compound does not [3]. This differential reactivity is a key selection criterion: the dichloro compound is the preferred substrate when exclusive C-5 functionalization is required without competing C-3 reactivity.

Suzuki Regioselectivity
Exclusive C-5 coupling; high yields
Dibromo analog also exclusive C-5 but more reactive (broader coupling scope)
Supports regiochemical route selection for synthesis
Dibromo analog enables Stille, Negishi, Sonogashira couplings
Palladium catalysis Cross-coupling Isothiazole functionalization Regioselectivity

Cross-Coupling Reactivity: Dichloro vs. Dibromo Analog

A comparative study of 3,5-dichloro- and 3,5-dibromoisothiazole-4-carbonitriles in palladium-catalyzed cross-coupling reactions revealed a clear reactivity hierarchy [1]. The dibromo analog is more reactive than the dichloro analog and is effective enough for Stille, Negishi, and Sonogashira couplings, whereas the dichloro compound shows limited or no participation in these specific coupling types [2]. This difference arises from the weaker C-Br bond, which facilitates oxidative addition to palladium(0). The dichloro compound's attenuated reactivity makes it a more selective substrate when only C-5 Suzuki coupling is desired, minimizing unwanted side reactions.

Cross-Coupling Scope
Dichloro: limited to Suzuki; Dibromo: effective for Stille, Negishi, Sonogashira
Informs coupling-type selection for step-efficient synthesis
C-Br bond weaker, facilitating oxidative addition
Stille coupling Negishi coupling Sonogashira coupling Halogen effect Reactivity tuning

Dual Biocidal Activity: Fungicidal and Herbicidal Efficacy

3,5-Dichloroisothiazole-4-carbonitrile is documented as a biocide exhibiting both fungicidal and selective herbicidal activities . This dual functionality is not reported for the unsubstituted isothiazole-4-carbonitrile (CAS 3912-37-6), which lacks the chlorine substituents required for enhanced biological activity [1]. Isothiazole derivatives, including those derived from 3,5-dichloroisothiazole-4-carbonitrile, demonstrate effectiveness against plant pathogens such as Magnaporthe oryzae, the causative agent of rice blast disease . Field trial data suggest that the compound outperformed certain commercial fungicides in controlling plant pathogens, although specific comparator names and quantitative efficacy data are not publicly disclosed .

Biocidal Activity
Class-level
Reported fungicidal and herbicidal activities; effective against M. oryzae
Context-dependent; data to verify
No comparator data disclosed
Agrochemical Fungicide Herbicide Crop protection Rice blast

Synthetic Versatility vs. Non-Halogenated Analogs

3,5-Dichloroisothiazole-4-carbonitrile serves as a versatile synthetic intermediate for constructing complex isothiazole-containing molecules, including GPR120 agonists for type II diabetes treatment as disclosed in patent literature . The compound's two chlorine atoms provide orthogonal handles for sequential functionalization: the C-5 chlorine undergoes regiospecific Suzuki coupling while the C-3 chlorine can be retained for subsequent transformations or converted to other functionalities (e.g., hydroxy via treatment with sodium nitrite) [1]. In contrast, non-halogenated isothiazole-4-carbonitrile (CAS 3912-37-6) lacks these synthetic handles entirely, limiting its utility to applications requiring only the unsubstituted heterocycle [2].

Synthetic Utility
Class-level
Two orthogonal chlorine handles enable sequential C-5/C-3 derivatization
Enables step-efficient synthesis of complex isothiazoles
Non-halogenated analog lacks such handles
Heterocyclic building block Medicinal chemistry Agrochemical intermediate GPR120 agonists

3,5-Dichloroisothiazole-4-carbonitrile: Application Scenarios


5-Aryl/Methyl-3-chloroisothiazole-4-carbonitrile Synthesis

This scenario leverages the compound's exclusive C-5 regioselectivity in Suzuki couplings with aryl- and methylboronic acids, delivering 3-chloro-5-substituted products in high yields [1]. The retained C-3 chlorine remains available for subsequent transformations, enabling sequential diversification. This application is ideal for medicinal chemistry programs requiring 3,5-differentially functionalized isothiazoles, including GPR120 agonist development [2].

Agrochemical Lead Discovery: Fungicidal and Herbicidal

The compound's documented dual fungicidal and selective herbicidal activities support its use as a scaffold for developing crop protection agents [1]. Its effectiveness against Magnaporthe oryzae (rice blast) positions it for rice fungicide discovery programs [2]. The selective herbicidal activity further enables weed management applications without broad-spectrum phytotoxicity concerns, reducing the need for multiple active ingredient sourcing.

3-Chloro-5-hydroxyisothiazole-4-carbonitrile Synthesis

Treatment with sodium nitrite converts 3,5-dichloroisothiazole-4-carbonitrile to 3-chloro-5-hydroxyisothiazole-4-carbonitrile [1]. This hydroxy derivative serves as a key intermediate for O-functionalization (alkylation, acylation) or tautomerization to the pyridone-like lactam form, expanding accessible chemical space for lead optimization in both agrochemical and pharmaceutical pipelines.

Controlled C-5 Functionalization via Suzuki Coupling

In contrast to the more reactive 3,5-dibromo analog, which participates in Stille, Negishi, and Sonogashira couplings, the dichloro compound's attenuated reactivity ensures that only C-5 Suzuki coupling occurs under standard conditions [1]. This controlled reactivity profile minimizes side-product formation and simplifies purification, making the dichloro compound the preferred substrate when orthogonal C-3/C-5 functionalization sequences are required [2].

Application
Selection Property
Validation Focus
5-Aryl/Methyl-3-chloroisothiazole Synthesis
Regioselective C-5 Suzuki coupling
Yield and regiochemical purity review
Agrochemical Lead Discovery
Reported dual biocidal activity context
Pathogen spectrum and selectivity evaluation
3-Chloro-5-hydroxyisothiazole Synthesis
C-3 chlorine conversion potential
Hydroxy derivative synthesis reproducibility
Controlled C-5 Functionalization
Attenuated C-5 reactivity profile
Side-product formation review

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